3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating cellular metabolism.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide works by inhibiting the activity of PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme complex that plays a crucial role in the conversion of glucose to energy in the form of ATP. By inhibiting PDK, this compound increases the activity of PDH, leading to increased glucose metabolism and ATP production. This increase in ATP production can lead to apoptosis in cancer cells and improved glucose metabolism in metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. In metabolic disorders, this compound has been shown to improve glucose metabolism and insulin sensitivity. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other cancer treatments such as chemotherapy. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One area of interest is in the development of more potent analogs of this compound that may be more effective in cancer treatment. Another area of interest is in the development of combination therapies that may enhance the therapeutic effects of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use in the treatment of metabolic disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 2-phenylthioethylamine in the presence of acryloyl chloride. This reaction produces a yellow solid that is purified through recrystallization. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASVAKZYLVSBN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.